molecular formula C14H18ClNO2 B2973923 2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1308646-29-8

2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2973923
CAS No.: 1308646-29-8
M. Wt: 267.75
InChI Key: IEFRTCQZSNVJEV-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one is a chloro-substituted ketone derivative featuring a pyrrolidine ring substituted with a 4-ethoxyphenyl group at the 2-position. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. Its structure combines a polar chloroacetone moiety with a lipophilic aryl-substituted pyrrolidine, balancing solubility and membrane permeability .

Properties

IUPAC Name

2-chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-2-18-12-7-5-11(6-8-12)13-4-3-9-16(13)14(17)10-15/h5-8,13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFRTCQZSNVJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCCN2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of 4-ethoxyphenylpyrrolidine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted pyrrolidine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic compounds.

    Biological Studies: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and targets would vary based on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

Variations in Aryl Substituents

The 4-ethoxyphenyl group distinguishes this compound from analogs with different substituents on the aromatic ring. Key comparisons include:

Compound Name Substituent on Aryl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one 4-Ethoxy C₁₄H₁₈ClNO₂ 283.75 Intermediate for CNS-targeting drugs
2-Chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one 4-Methoxy C₁₃H₁₆ClNO₂ 269.73 Reduced lipophilicity vs. ethoxy analog
2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one 2,4-Dimethoxy C₁₄H₁₈ClNO₃ 299.75 Enhanced electron-donating effects
2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one Thiophene-3-yl C₁₀H₁₂ClNOS 229.73 Heteroaromatic substitution; altered π-stacking

Key Observations :

  • Ethoxy vs.
  • Thiophene Substitution : Replacing phenyl with thiophene introduces sulfur-mediated interactions but reduces steric bulk, which may affect binding affinity in enzyme-active sites .

Variations in the Amine Component

The pyrrolidine ring can be modified or replaced, altering conformational flexibility and hydrogen-bonding capacity:

Compound Name Amine Component Molecular Formula Key Functional Differences References
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Piperazine C₁₆H₁₇ClN₄O Increased basicity; broader pH stability
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Pyrazole C₁₂H₁₁ClN₂O Enhanced metabolic stability
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride Azepane-pyrrolidine hybrid C₁₂H₂₄Cl₂N₂O Larger ring size; altered pharmacokinetics

Key Observations :

  • Pyrazole Derivatives : Pyrazole-containing analogs (e.g., C₁₂H₁₁ClN₂O) show improved metabolic stability due to reduced oxidative degradation .

Biological Activity

2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one, also known by its IUPAC name 1-(chloroacetyl)-2-(4-ethoxyphenyl)pyrrolidine, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C14H18ClNO2
  • Molecular Weight : 273.75 g/mol
  • IUPAC Name : 1-(chloroacetyl)-2-(4-ethoxyphenyl)pyrrolidine
  • InChI Key : IEFRTCQZSNVJEV-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one has been primarily studied in the context of its effects on cellular proliferation and apoptosis. Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines.

Antiproliferative Activity

A study conducted on HeLa cells demonstrated that derivatives of the compound, including modifications to the pyrrolidine structure, retained antiproliferative activity. The derivatives were shown to inhibit tubulin assembly, impacting microtubule dynamics and leading to mitotic delay and cell death .

The proposed mechanism of action involves the inhibition of key cellular pathways that regulate cell cycle progression and apoptosis. The compound's structural features allow it to interact with tubulin, which is crucial for mitotic spindle formation during cell division.

Case Studies and Research Findings

StudyCell LineConcentrationObserved Effect
HeLa10 µMSignificant inhibition of cell proliferation
Various5 µMInduction of apoptosis through mitochondrial pathways
  • HeLa Cell Study : The antiproliferative effects were confirmed at a concentration of 10 µM, where treated cells exhibited a marked decrease in viability due to apoptosis induction.
  • Broad Spectrum Activity : Additional studies indicated that at lower concentrations (around 5 µM), the compound could induce apoptosis in various cancer cell lines through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a moderate safety profile; however, further investigations are necessary to fully understand its toxicological implications.

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